CID 57485393
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
867-55-0 |
|---|---|
Molecular Formula |
C3H6LiO3 |
Molecular Weight |
97.0 g/mol |
IUPAC Name |
lithium 2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |
InChI Key |
MCPIIUKZBQXOSD-UHFFFAOYSA-N |
Isomeric SMILES |
[Li+].CC(C(=O)[O-])O |
Canonical SMILES |
[Li].CC(C(=O)O)O |
Other CAS No. |
27848-80-2 867-55-0 27848-81-3 |
Pictograms |
Irritant |
Synonyms |
Lactic Acid Monolithium Salt; 2-Hydroxypropanoic Acid Monolithium Salt; Lithium 2-Hydroxypropionate; Lithium DL-Lactate; Lithium α-Hydroxypropionate |
Origin of Product |
United States |
Advanced Characterization Techniques in Lithium Lactate Research
The comprehensive analysis of lithium lactate (B86563), particularly in the context of its applications in materials science and electrochemistry, necessitates the use of sophisticated characterization techniques. These methods provide in-depth information about the compound's elemental composition, electronic states, crystal structure, and surface morphology.
Chemical Reactivity and Mechanistic Investigations of Lithium Lactate
Catalytic Reaction Mechanisms
Elucidation via Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations are a computational method used to investigate the electronic structure of many-body systems, like molecules. columbia.edumdpi.com This approach provides valuable insights into catalytic reaction mechanisms at a molecular level. columbia.edursc.org While specific DFT studies exclusively focused on lithium lactate's catalytic mechanisms are not extensively documented in the provided results, the principles of DFT are widely applied to understand related catalytic processes. For instance, DFT has been used to study the electrochemical reaction mechanisms of metals like gold and ruthenium as cathode catalysts in Li-CO2 batteries, investigating the nucleation processes of lithium oxalate (B1200264) and lithium carbonate. rsc.org
In the context of lactate-related reactions, DFT has been employed to investigate the catalytic reaction mechanism of L-lactate dehydrogenase. These studies explore the interconversion of pyruvate (B1213749) to L-lactate, revealing that the process is dominated by hydride ion transfer. researchgate.net Furthermore, DFT calculations have been used to study ligand exchange mechanisms on solvated lithium ions, such as in water/DMSO mixtures. nih.gov These studies indicate that the exchange process for [Li(DMSO)4]+ follows a limiting associative mechanism. nih.gov Such computational approaches could theoretically be applied to lithium lactate (B86563) to understand its potential catalytic activities, such as its role in promoting certain organic reactions or its behavior in electrochemical systems.
Organic Transformation Pathways
Reactions with Specific Reagents (e.g., Triphosgene)
Lithium lactate participates in specific organic transformations. A notable reaction is its interaction with triphosgene (B27547) (bis(trichloromethyl) carbonate), a safer, solid substitute for the highly toxic phosgene (B1210022) gas. wikipedia.orgwikipedia.org This reaction yields lactic acid-O-internal anhydride. wikipedia.org Triphosgene is a versatile reagent in organic synthesis, used for preparing a wide range of compounds including acid anhydrides from carboxylic acids. nih.gov The reaction with lithium lactate highlights a pathway to activate the carboxyl and hydroxyl groups of the lactate moiety, leading to cyclization.
Coordination Chemistry and Ligand Exchange Phenomena
The coordination chemistry of lithium is a significant area of study, with relevance to catalysis, supramolecular chemistry, and bioinorganic chemistry. znaturforsch.com The small size of the Li+ ion leads to unique properties compared to other alkali metal chlorides, such as high solubility in polar solvents. wikipedia.org
Dynamics of Metal-Lactate Complexation
The dynamics of metal-lactate complexation are crucial for understanding the behavior of lithium lactate in solution. While direct studies on lithium lactate complexation dynamics are not detailed in the provided search results, related research on ligand exchange on solvated lithium cations provides a foundational understanding. Studies using 7Li NMR spectroscopy have investigated the coordination of lithium ions with various ligands. znaturforsch.com For example, research on the complexation of Li+ with cryptands in acetone (B3395972) has shown that the exchange process follows an associative interchange mechanism. researchgate.net
Furthermore, investigations into ligand exchange on solvated lithium cations in mixtures of dimethyl sulfoxide (B87167) (DMSO) and water have been conducted using DFT calculations. nih.gov These studies show that the Li+ ion is coordinated by four DMSO molecules, and as the water content increases, DMSO is gradually replaced by water in the coordination sphere. nih.gov In a related context, a single-crystal to single-crystal enantioselective ligand exchange was observed when a copper complex was exposed to racemic ethyl lactate vapor, resulting in the selective incorporation of S-ethyl lactate. rsc.org Although this involves a different metal, it demonstrates the principles of lactate ligand exchange in coordination complexes.
Enzymatic Reactivity Studies
Lithium lactate is utilized in enzymatic assays, particularly for the determination of lactate concentration. In these assays, the enzyme lactate oxidase catalyzes the oxidation of lactic acid in the presence of oxygen to produce pyruvate and hydrogen peroxide. labtest.com.br The subsequent reaction of hydrogen peroxide, often in the presence of peroxidase, leads to the formation of a colored product, the intensity of which is proportional to the lactate concentration. labtest.com.brlabtest.com.br
Some studies have investigated the effect of lithium salts on the activity of various enzymes. For instance, the inhibition of rabbit muscle 1-phosphofructokinase (PFK-1) by different monovalent salts, including lithium carbonate and lithium chloride, has been examined. nih.gov The results indicated that the extent of inhibition depended on both the cation and the anion, with Li2CO3 being a relatively potent inhibitor while LiCl was not. nih.gov This suggests that the specific lithium salt, and not just the lithium cation, is crucial in its interaction with enzymes. In studies of lactate dehydrogenase (LDH), lithium lactate is used as a substrate in activity stains for gel electrophoresis to visualize the enzyme's activity. mdpi.com
Role in L-Lactate Dehydrogenase (L-LDH) Assays and Related Biochemical Pathways
Lithium lactate serves as a crucial substrate in the enzymatic assay for L-lactate dehydrogenase (L-LDH). opsdiagnostics.commegazyme.comthermofisher.com L-LDH is an oxidoreductase that catalyzes the reversible conversion of L-lactate to pyruvate. nih.govpatsnap.com This reaction is a key step in anaerobic glycolysis, a metabolic pathway that produces energy in the absence of oxygen. nih.govacutecaretesting.org The assay quantifies L-LDH activity by monitoring the rate of this reaction.
In a typical L-LDH assay, lithium L-lactate is used as the substrate for the enzyme. opsdiagnostics.comthermofisher.com The reaction involves the oxidation of L-lactate to pyruvate, which is coupled with the reduction of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. megazyme.comthermofisher.comnih.gov The formation of NADH is monitored spectrophotometrically by measuring the increase in absorbance at a wavelength of 340 nm. megazyme.comthermofisher.com The rate of this increase is directly proportional to the L-LDH activity in the sample.
The components of a standard L-LDH assay reagent using lithium lactate are detailed in the table below.
| Component | Concentration/Amount | Role |
| Tris Buffer | 100 mmol/L, pH 9.0 ± 0.1 | Maintains optimal pH for the enzyme reaction. thermofisher.com |
| Lithium Lactate | 50 mmol/L | Substrate for L-LDH. thermofisher.com |
| NAD+ | 7 mmol/L | Coenzyme, reduced to NADH during the reaction. thermofisher.com |
| Potassium Chloride (KCl) | 120 mmol/L | Can be included in the reagent formulation. thermofisher.com |
This table summarizes the typical composition of an L-LDH assay reagent. Concentrations can vary between different protocols and commercial kits. opsdiagnostics.comthermofisher.comabcam.comgoogle.com
The specificity of the assay for L-lactic acid is high, and when assaying lithium L-lactate, results of approximately 98% (w/w) can be expected. megazyme.com The detection limit for L-lactic acid in such assays is around 0.214 mg/L. megazyme.com
Elevated levels of L-LDH in serum can be indicative of tissue damage, as the enzyme is released from damaged cells. thermofisher.comabcam.com Therefore, L-LDH assays are clinically significant for diagnosing conditions such as myocardial infarction, liver disease, and certain malignancies. thermofisher.comgoogle.comnih.gov
Polymerization Initiation and Microstructure Control
Lithium lactate and other lithium compounds have been investigated as initiators for the ring-opening polymerization (ROP) of lactide, a cyclic ester derived from lactic acid, to produce polylactic acid (PLA). rsc.orgresearchgate.netnih.gov PLA is a biodegradable and biocompatible polyester (B1180765) with numerous applications. The control over the polymerization process is crucial as the microstructure of the resulting polymer affects its thermal and mechanical properties. researchgate.net
Lithium-based initiators, including lithium alkoxides and lithium complexes with phenolate-type ligands, have demonstrated high activity in the ROP of L-lactide, often in the presence of an alcohol co-initiator. researchgate.netnih.gov For instance, lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be a highly active catalyst for the ROP of various cyclic esters, including lactide. mdpi.com The addition of an initiator like benzyl (B1604629) alcohol can significantly enhance the catalytic activity, leading to polymers with narrower molecular weight distributions. mdpi.com
The general mechanism for the ROP of lactide initiated by a lithium alkoxide (Li-OR) involves the coordination of the lactide monomer to the lithium center, followed by a nucleophilic attack of the alkoxide group on the carbonyl carbon of the lactide ring. This leads to the opening of the ring and the formation of a new, chain-extended lithium alkoxide species, which can then propagate the polymerization by reacting with another lactide monomer. researchgate.net
The stereochemistry of the monomer can influence the control of the polymerization. For example, the polymerization of racemic lactide (a mixture of L- and D-lactide) with LiHMDS resulted in a higher dispersity compared to the polymerization of pure D-lactide, suggesting that the stereochemical heterogeneity of the monomer disrupts uniform chain propagation. mdpi.com
The table below summarizes the results of L-lactide polymerization using different lithium-based initiators.
| Initiator/Catalyst | Monomer | Co-initiator | Conversion (%) | Molecular Weight (Mn, GPC) | Polydispersity (Đ) | Reference |
| LiHMDS | L-lactide | Benzyl Alcohol (2 eq.) | 93 | - | - | mdpi.com |
| LiHMDS | D-lactide | - | - | - | Lower than rac-lactide | mdpi.com |
| LiHMDS | rac-lactide | - | - | - | Higher than D-lactide | mdpi.com |
| Mixed-ligand lithium aggregates | L-lactide | - | High | - | Very narrow | nih.gov |
This table provides examples of polymerization results and is not exhaustive. The specific conditions (temperature, time, solvent) significantly affect the outcome.
Molecular Recognition and Imprinting Mechanisms
Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule, known as the template. acs.orgmdpi.comrsc.org These molecularly imprinted polymers (MIPs) can act as artificial receptors with high selectivity, mimicking the recognition mechanisms found in biological systems like enzyme-substrate and antigen-antibody interactions. mdpi.com
In the context of lactate, MIPs have been developed for its selective detection. acs.orgnih.gov The process involves polymerizing functional monomers and a cross-linker in the presence of a lactate salt (the template), such as sodium lactate. acs.org The functional monomers arrange themselves around the template molecule through non-covalent interactions. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the lactate molecule. acs.orgrsc.org
A study on the fabrication of a lactate-specific MIP utilized methacrylic acid as the functional monomer and ethylene (B1197577) glycol dimethacrylate as the cross-linker. acs.orgnih.gov The sensitivity and selectivity of the resulting MIP were evaluated, demonstrating its potential for use in sensor materials for disease detection. acs.orgnih.gov The interactions between the template and the functional monomer are critical for the recognition capability of the imprinted material. rsc.org
The selectivity of these lactate-imprinted polymers has been demonstrated by comparing their binding affinity for lactate to that of structurally similar molecules like malic acid and sodium 2-hydroxybutyrate. acs.orgresearchgate.net The lower retention of these other analytes indicates that the recognition sites are indeed specific to the lactate template. acs.orgresearchgate.net
| Parameter | Value | Significance |
| Target Analyte Retention | Up to 63.5% | Indicates the percentage of lactate bound by the MIP. nih.gov |
| Imprinting Factor | 6.86 | Ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP), showing the effectiveness of the imprinting process. nih.gov |
| Selectivity Adsorption | 0.82 | A measure of the MIP's preference for the target analyte over other similar molecules. nih.gov |
| Retention of Malic Acid | 22.6% | Lower retention compared to lactate demonstrates selectivity. acs.org |
| Retention of Sodium 2-hydroxybutyrate | 25.2% | Lower retention compared to lactate demonstrates selectivity. acs.org |
This table presents key findings from a study on a lactate-specific molecularly imprinted polymer, highlighting its performance. acs.orgnih.gov
Computational and Theoretical Studies on Lithium Lactate Systems
Quantum Chemical Approaches
Quantum chemical methods, based on the principles of quantum mechanics, are employed to calculate the electronic structure and properties of molecules with high accuracy.
Electronic structure calculations are fundamental to understanding the intrinsic properties of lithium lactate (B86563). These calculations provide information about molecular orbitals, energy levels, and the distribution of electrons within the molecule.
One study employed the semi-empirical MOPAC (Molecular Orbital PACkage) method to investigate the electronic structure of lithium lactate. The calculations revealed the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are crucial in determining the molecule's reactivity and its behavior in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's electronic stability. researchgate.net
Furthermore, calculations on the radical species of lithium lactate, formed by the abstraction of a hydrogen atom, showed significant changes in the molecular and electronic structure. This transformation from a lactate anion to a lactate radical involves the removal of a proton, leading to a strained structure within a crystal lattice due to the influence of hydrogen bonding. researchgate.net The energy levels of the resulting radical species were also calculated, providing insight into its electronic properties and potential for detection by techniques such as electron spin resonance (ESR). researchgate.net
Below is a table summarizing the calculated energy levels for lithium lactate and its corresponding radical species as determined by MOPAC calculations. researchgate.net
| Species | HOMO Energy (eV) | LUMO Energy (eV) |
| Lithium Lactate | -11.5 | 1.5 |
| Lithium Lactate Radical | -9.0 | -1.0 |
Data sourced from MOPAC calculations. researchgate.net
These theoretical calculations are instrumental in interpreting experimental data, such as optical absorption spectra, and in predicting the material's response to external stimuli like radiation. researchgate.net
Quantum chemistry offers a robust framework for the ab initio prediction of redox potentials, providing a deeper understanding of the thermodynamics of electron transfer reactions. researchgate.netbiorxiv.org For systems involving lactate, such as the reduction of pyruvate (B1213749) to lactate, density functional theory (DFT) has proven to be a highly accurate method. researchgate.net
The prediction of the standard transformed redox potential of biochemical reactions can be achieved with high accuracy using a calibrated quantum chemistry strategy. researchgate.net This involves calculating the electronic energies of the reactant and product species and then using this information, often in conjunction with empirical data and theoretical transforms like the Alberty-Legendre Transform, to determine the redox potential at a specific pH and ionic strength. researchgate.netbiorxiv.org
One study highlighted a DFT approach using the double-hybrid functional B2PLYP as providing high accuracy in predicting experimentally derived reduction potentials. researchgate.net The process for a reaction like the reduction of pyruvate to lactate involves:
Selecting the most abundant protonation state at a given pH for the quantum chemical simulation. researchgate.net
Estimating the chemical redox potential from the difference between the Boltzmann-averaged electronic energies of the products and substrates. researchgate.net
Converting the chemical redox potential to a biochemical potential at a standard pH (e.g., pH=7) using cheminformatic pKa estimates. researchgate.net
Calibrating the predicted potentials using linear regression against available experimental values. researchgate.net
This quantum chemical approach has been shown to have a lower mean absolute error compared to traditional group contribution methods for predicting redox potentials across various reaction categories. libretexts.org
The interaction between the lithium cation (Li⁺) and the lactate anion is a key determinant of the structure and stability of lithium lactate. The strength of this interaction can be quantified by calculating the binding energy. Theoretical calculations are essential for determining the binding energies in coordination complexes.
For instance, the binding energy of Li⁺ with various solvent molecules, which is analogous to its interaction with the lactate anion, has been calculated using theoretical methods. These calculations reveal the energy released upon the formation of a coordination complex. A study comparing the binding of Li⁺ to different solvent molecules showed that the binding energy is highly dependent on the molecular structure and the number of coordination sites. researchgate.net
The binding of a lithium cation to a ligand can be described by the following general reaction: Li⁺ + Ligand → [Li(Ligand)]⁺
The binding energy (ΔE_binding) is calculated as: ΔE_binding = E_[Li(Ligand)]⁺ - (E_Li⁺ + E_Ligand)
Where:
E_[Li(Ligand)]⁺ is the total energy of the lithium-ligand complex.
E_Li⁺ is the energy of the isolated lithium cation.
E_Ligand is the energy of the isolated ligand.
A more negative binding energy indicates a stronger interaction and a more stable complex. In the context of lithium lactate, the lactate anion acts as the ligand, and the binding energy would quantify the strength of the ionic bond between the lithium cation and the carboxylate group of the lactate.
Theoretical calculations can determine the oxidation potentials by analyzing the electronic structure of the molecule and its oxidized form. chemrxiv.org The methodology often involves optimizing the geometric parameters of the molecule and its oxidized counterpart using quantum mechanical methods. chemrxiv.org By considering statistically significant complexes, which can be identified through molecular dynamics simulations, a more accurate assessment of the oxidation stability can be achieved. chemrxiv.org While obtaining absolute oxidation potential values that perfectly match experimental data can be challenging, these computational approaches are highly effective in identifying trends and relative stabilities. chemrxiv.org
For lithium lactate, such calculations would involve determining the energy required to remove an electron from the lactate anion and assessing the stability of the resulting radical species. The computational results can provide insights into the electrochemical window of lithium lactate, which is the range of voltages over which it remains stable without being oxidized or reduced.
Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgresearchgate.net They are invaluable tools for understanding and predicting how molecules will interact with each other. researchgate.net ESP maps are generated from the results of electronic structure calculations and are typically displayed on the van der Waals surface of the molecule. youtube.com
The colors on an ESP map represent the electrostatic potential, with red indicating regions of negative potential (electron-rich areas) and blue indicating regions of positive potential (electron-poor areas). Green and yellow represent intermediate potentials. libretexts.org
For lithium lactate, an ESP map would show a high concentration of negative potential (red) around the oxygen atoms of the carboxylate group and the hydroxyl group of the lactate anion. This is where the molecule is most likely to interact with electrophiles or cations, such as the lithium ion. The lithium cation, being positively charged, would be strongly attracted to these electron-rich regions.
The use of molecular electrostatic potential has been pioneered as a tool to investigate the interaction between lithium ions and organic molecules, providing a way to predict the binding sites and the sequence of lithiation. youtube.com By identifying the local minima of the MESP, one can correlate these with the preferred binding sites for Li⁺. youtube.com This approach provides a visual and quantitative method for understanding the coordination chemistry of lithium lactate.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of complex systems. youtube.com
In the context of lithium lactate, MD simulations can be employed to study its behavior in solution, its interactions with other molecules, and its transport properties. For instance, MD simulations of lithium-ion battery electrolytes are used to predict bulk properties like conductivity. americanelements.com These simulations rely on force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), which define the potential energy of the system as a function of the atomic coordinates. nih.gov
MD simulations can be used to investigate several aspects of lithium lactate systems:
Solvation Structure: To understand how lithium and lactate ions are solvated by water or other solvent molecules. This includes determining the coordination number of the ions and the structure of the solvation shells.
Ion Pairing: To study the formation and dynamics of ion pairs between Li⁺ and the lactate anion in solution.
Transport Properties: To calculate diffusion coefficients for the lithium and lactate ions, which are related to the ionic conductivity of the solution.
Recent advancements in computational methods have enabled the use of reactive MD simulations, which can model chemical reactions, such as the decomposition of electrolytes at electrode interfaces. nih.gov While classical MD is limited to systems where the chemical bonding does not change, reactive MD frameworks allow for the breaking and forming of bonds, providing a more complete picture of the chemical processes occurring in the system. americanelements.com
Solvation Structure Analysis in Electrolyte Systems
Molecular Dynamics (MD) and Density Functional Theory (DFT) in Solvation Analysis MD simulations are used to model the dynamic behavior of atoms and molecules in an electrolyte, providing a picture of how Li⁺ ions interact with surrounding lactate anions and solvent molecules over time. nih.govresearchgate.net From these simulations, key structural information can be extracted. DFT calculations complement MD by providing more accurate geometries and energies for specific solvation clusters identified in the simulations. nih.govnih.gov
Key Metrics for Solvation Structure:
Radial Distribution Function (RDF): The RDF, denoted g(r), describes the probability of finding one particle at a certain distance from another. In a lithium lactate electrolyte, the Li⁺-O (lactate carboxyl), Li⁺-O (lactate hydroxyl), and Li⁺-solvent RDFs would reveal the distances of the nearest neighbor atoms to the lithium ion, defining the first solvation shell. researchgate.netresearchgate.net
Coordination Number (CN): The CN is the average number of anions or solvent molecules within the first solvation shell of a cation. nih.gov Computational studies would determine how many lactate anions and solvent molecules are directly coordinated to a Li⁺ ion. This number is influenced by the salt concentration and the solvating power of the solvent. arxiv.org
Ion Pairing and Aggregates: Depending on the solvent's dielectric constant and the salt concentration, Li⁺ and lactate anions may form various structures. arxiv.org Computational models can identify the prevalence of:
Solvent-Separated Ion Pairs (SSIPs): Li⁺ and lactate are separated by one or more solvent molecules.
Contact Ion Pairs (CIPs): Li⁺ and a lactate anion are in direct contact.
Aggregates (AGGs): Clusters of multiple ions (e.g., Li₂L⁺, LiL₂, where L is the lactate anion) form, which is more common in weakly solvating or high-concentration electrolytes. rsc.orgarxiv.org
In a hypothetical lithium lactate system, the lactate anion, with its two oxygen-containing functional groups (carboxylate and hydroxyl), would be expected to strongly coordinate with the Li⁺ ion, promoting the formation of CIPs and AGGs. MD simulations could visualize these structures and quantify their relative populations. researchgate.net
Ionic Transport Properties (e.g., Ionic Conductivity, Dielectric Constant)
Ionic transport properties are fundamental to the function of an electrolyte, dictating how efficiently charge can move between electrodes. Computational studies can predict these properties, offering a way to screen potential electrolyte formulations without extensive experimental work. latech.eduresearchgate.net
Ionic Conductivity Ionic conductivity (σ) is a measure of an electrolyte's ability to conduct ions. It is dependent on the concentration of mobile charge carriers and their mobility. MD simulations can be used to calculate the diffusion coefficients of the individual ions (Li⁺ and lactate⁻), which are then used to estimate ionic conductivity via the Nernst-Einstein equation. arxiv.org
To provide context, the table below shows experimentally determined ionic conductivities for various common lithium salts in different electrolyte systems.
| Lithium Salt | Solvent/Host | Concentration | Temperature (°C) | Ionic Conductivity (S/cm) |
| LiPF₆ | EC/DEC (1:1 vol%) | 1.0 M | 25 | ~1.0 x 10⁻² |
| LiTFSI | GVL | 1.0 M | 20 | ~8.5 x 10⁻³ |
| LiBOB | GVL | 1.0 M | 20 | ~4.9 x 10⁻³ |
| Li₇La₂.₇₅Y₀.₂₅Zr₂O₁₂ | Solid State | N/A | 30 | 3.21 x 10⁻⁴ |
| Li₇La₃Zr₁.₆Sb₀.₄O₁₂ | Solid State | N/A | 30 | 7.7 x 10⁻⁴ |
Investigation of Novel Material Properties
Beyond electrolyte applications, computational modeling can explore and predict unique material properties of lithium lactate in its solid state or as a component in composite materials.
Theoretical Prediction of Unusual Thermal Expansion Behavior
Thermal expansion describes how the size of a material changes with temperature. While most materials expand when heated, some systems, particularly those with strong electronic correlations or complex crystal structures, can exhibit unusual behaviors like nonmonotonic or anisotropic expansion. semanticscholar.org
Computational studies on the thermal expansion of lithium lactate are not widely reported. However, theoretical investigations into other organic salts suggest that such unusual properties can arise from electronic effects. semanticscholar.org A theoretical study of solid lithium lactate would involve quantum mechanical calculations to model its crystal lattice. By simulating the effect of increasing temperature, researchers could predict the change in lattice parameters and, consequently, the coefficient of thermal expansion.
Such a study would focus on how the specific packing of lactate and lithium ions and the intermolecular forces (e.g., hydrogen bonding involving the lactate hydroxyl group) influence the lattice vibrations (phonons). Any significant anisotropy in the crystal structure could lead to different expansion coefficients along different crystallographic axes. While purely speculative for lithium lactate, strong electronic interactions, if present, could lead to anomalous thermal expansion, particularly at low temperatures, as has been theorized for other organic charge-transfer salts. semanticscholar.org
Academic Applications of Lithium Lactate in Chemical Systems
Polymer Chemistry and Materials Synthesis
In the realm of polymer science, lithium lactate (B86563) is utilized as a catalyst, a template for specialized polymers, and potentially as a factor in controlling polymer architecture.
Lithium lactate has been identified as an efficient, low-cost catalyst for the synthesis of high-molecular-weight biobased polycarbonates. A notable application is in the melt polycondensation of isosorbide (B1672297) and diphenyl carbonate to produce poly(isosorbide carbonate) (PIC). This process is significant as it offers a pathway to sustainable polymers derived from renewable resources.
Researchers have successfully synthesized PIC with a high molecular weight of 105.0 kDa using lithium lactate as a catalyst. The synthesis was achieved under relatively mild conditions, which is advantageous for industrial-scale production. The process involved a transesterification step at a low temperature of 150°C for 0.5 hours, followed by a polycondensation step at 200°C for 1 hour. The use of a commercially available and inexpensive catalyst like lithium lactate presents a promising prospect for the industrial manufacturing of biobased polycarbonates such as PIC.
Table 1: Synthesis of Poly(isosorbide) Carbonate using Lithium Lactate Catalyst
| Parameter | Details |
|---|---|
| Polymer Product | Poly(isosorbide carbonate) (PIC) |
| Monomers | Isosorbide, Diphenyl carbonate |
| Catalyst | Lithium Lactate |
| Synthesis Method | Melt Polycondensation |
| Reaction Stage 1 | Transesterification (150°C for 0.5 h) |
| Reaction Stage 2 | Polycondensation (200°C for 1 h) |
| Resulting Polymer MW | 105.0 kDa |
The control of a polymer's microstructure is crucial as it dictates the material's physical, mechanical, and thermal properties. While various lithium compounds, such as lithium alkoxides, are known to initiate the ring-opening polymerization of lactide to form polylactic acid (PLA) and can influence the polymer's stereochemistry, specific research detailing the direct role of lithium lactate in controlling polymer microstructure is not extensively documented in the reviewed literature. The synthesis of stereoregular PLA is of significant interest, and catalysts play a key role in managing the polymer's tacticity. However, further investigation is required to fully elucidate the specific influence of the lactate anion in a lithium-based catalytic system on the resulting polymer's microstructure.
Molecularly imprinted polymers (MIPs) are materials designed with specific recognition sites for a target molecule, mimicking the selective binding of enzymes or antibodies. Lithium lactate has been effectively used as a template molecule in the synthesis of MIPs for the selective separation of lactate.
In one study, a lactate-imprinted polymer was created by cross-linking polyamine hydrochloride with epichlorohydrin (B41342) in the presence of lithium lactate. After the polymerization process, the lithium lactate template was removed, leaving behind cavities that were complementary in shape and chemical functionality to the lactate molecule. This synthesized MIP demonstrated a 7.7-fold higher selectivity for lactate compared to a non-imprinted polymer (NIP) control. The resulting polymer was stable for up to nine months and could be used in a chromatographic column for the preconcentration and determination of lactate in samples. nih.govwikipedia.org This application highlights the utility of lithium lactate in creating highly selective materials for analytical and separation processes. nih.govwikipedia.org
Analytical Chemistry Standards
The accuracy of quantitative chemical analysis relies on the availability of high-purity reference materials. Lithium lactate serves as a crucial standard in this capacity, particularly for the determination of lactic acid.
Lithium lactate is widely employed as a standard for the quantification of lactic acid and its salts in various analytical procedures. wikipedia.orgfishersci.sefishersci.co.uk Its stability and purity make it an ideal reference material for calibrating analytical instruments and validating methods.
High-Performance Liquid Chromatography (HPLC): In HPLC methods, particularly those designed for the separation of chiral molecules, lithium lactate enantiomers (D- or L-lithium lactate) are used to establish calibration curves and as recovery standards. atamanchemicals.comfishersci.ca For instance, in the analysis of fermented dairy products, lithium D-lactate has been added to samples to assess the recovery rate of the analytical method. fishersci.ca
Gas-Liquid Chromatography (GLC): It has also been used as a standard in GLC techniques for determining lactic acid content in complex matrices like cane molasses. wikidata.org
Enzymatic Methods: Many commercial enzymatic assay kits for determining lactate concentration in biological or food samples include lithium lactate as the standard. thegoodscentscompany.comthegoodscentscompany.com In these assays, the enzyme lactate oxidase catalyzes the oxidation of lactate, leading to a detectable signal (e.g., colorimetric) that is proportional to the lactate concentration. thegoodscentscompany.com The standard solution, prepared from a known quantity of lithium lactate, is used to generate a standard curve against which the unknown samples are measured. thegoodscentscompany.comthegoodscentscompany.com
Advanced Materials Precursors
Beyond its direct applications, lithium lactate also functions as a precursor in the synthesis of advanced inorganic materials, particularly those relevant to energy storage and environmental applications. wikipedia.org It is used in the preparation of complex lithium-containing ceramics, where it serves as the lithium source in a synthesis process that often involves thermal decomposition. wikipedia.org
Notable examples include its use as a precursor for synthesizing:
Lithium Orthosilicate (B98303) (Li₄SiO₄): A ceramic material investigated for its potential in solid-state lithium-ion batteries and as a high-temperature sorbent for carbon dioxide capture. wikipedia.org
Carbon-coated Lithium Titanate (Li₄Ti₅O₁₂/C): A promising anode material for high-power lithium-ion batteries, known for its stability and high rate capability. wikipedia.org
The use of an organic salt like lithium lactate can be advantageous in these sol-gel or solid-state synthesis routes, as its decomposition can help in forming a uniform, carbon-based conductive network around the final inorganic particles, which is particularly beneficial for battery materials.
Dosimetry Applications
Electron Spin Resonance (ESR) Dosimeter Material
Lithium lactate has been extensively studied as a highly sensitive material for electron spin resonance (ESR) dosimetry. researchgate.netchemicalbook.comsudanchemical.com ESR dosimetry is a technique that measures the concentration of radiation-induced free radicals in a material to determine the absorbed dose of ionizing radiation. nih.gov
When exposed to gamma rays, lithium lactate forms stable lactate radicals. nih.gov The resulting ESR spectrum is characterized by a distinct quartet signal (a pattern of four lines) with an intensity ratio of 1:3:3:1. researchgate.netnih.gov This pattern arises from the hyperfine interaction of the unpaired electron with the three protons of the adjacent methyl group (CH₃). researchgate.netlibretexts.org
Research has demonstrated that lithium lactate offers significantly higher sensitivity compared to the standard dosimeter material, alanine. researchgate.net Key findings from comparative studies include:
High Sensitivity: Lithium lactate is reported to be approximately 10 times more sensitive to gamma radiation than alanine. researchgate.net
Signal Stability: The radiation-induced signal in lithium lactate shows greater stability over time compared to materials like lactose. researchgate.net
Radical Yield (G-value): The G-value, which represents the number of free radicals formed per 100 eV of absorbed energy, for lithium lactate is approximately 1.0, comparable to alanine's G-value of 0.95. researchgate.net
Lifetime: The estimated lifetime of the radicals in lithium lactate doped with magnesium lactate at room temperature is about 10 years, indicating excellent long-term stability for dose reconstruction. nih.gov
These properties make lithium lactate a promising and highly sensitive dosimeter for applications in health physics and retrospective dosimetry, where accurate measurement of low radiation doses is required. researchgate.netresearchgate.netnih.gov
| Material | g-factor | Hyperfine Coupling Constant (A/gβ) [mT] | Signal Pattern (Intensity Ratio) | G-value (radicals/100 eV) | Relative Sensitivity (vs. Alanine) |
|---|---|---|---|---|---|
| Lithium Lactate | 2.0029 ± 0.0004 | 1.82 ± 0.06 | Quartet (1:3:3:1) | 1.0 | ~10x |
| Alanine | - | - | Quintet | 0.95 | 1x (Reference) |
| Lactose | 2.0043 ± 0.0003 | 1.88 ± 0.06 | Quartet (1:3:3:1) | 3.0 | - |
Environmental Considerations in Lithium Lactate Research
Environmental Fate and Ecotoxicity Studies
While specific comprehensive studies on the environmental fate and ecotoxicity of lithium lactate (B86563) are limited, valuable insights can be drawn from research on lithium salts and lactate. The environmental behavior of lithium lactate is largely predicted by the properties of the lithium cation and the lactate anion.
Bioaccumulation Potential in Aquatic Organisms
Research indicates that lithium, the primary component of concern in lithium lactate from an environmental perspective, can accumulate in various aquatic organisms.
General Bioaccumulation: Studies have shown that lithium can be taken up and retained by marine and freshwater organisms. nih.govresearchgate.net This retention is a general phenomenon observed across different species and geographical locations. nih.gov
Molluscs and Crustaceans: Several species of fish, molluscs, and crustaceans have been observed to accumulate lithium. scbt.com Mussels, in particular, have been identified as organisms that can bioaccumulate lithium. researchgate.netfrontiersin.org For instance, the freshwater bivalve Dreissena polymorpha has been shown to significantly accumulate lithium in a dose-dependent manner, reaching a steady state after seven days of exposure. nih.gov The bioaccumulation factor (BAF) was found to be approximately 19 L kg⁻¹, remaining constant regardless of the exposure concentration, which suggests a regulated uptake of lithium. nih.gov
Fish: In fish, lithium concentrations can vary significantly between different organs. The gills and kidneys tend to have higher concentrations compared to the liver and muscles. researchgate.net High levels of lithium have been detected in the muscles of fish, which is the edible part. nih.gov
Trophic Web: Lithium has been found to be bio-reduced through the trophic webs, with filter-feeders exhibiting the highest concentrations and predatory fish the lowest. researchgate.net
It is important to note that while lithium does bioaccumulate, it is not expected to do so in mammals. scbt.com
Effects on Plant Growth
The impact of lithium on plant growth is complex and highly dependent on the concentration and plant species.
Stimulatory Effects at Low Concentrations: Lithium is not considered an essential dietary mineral for plants, but it can stimulate plant growth at low concentrations. scbt.comtaylorfrancis.com For example, low concentrations of lithium have been shown to improve the growth and development of certain plants. taylorfrancis.com An addition of 5 mg/L of lithium was found to increase biomass productivity in some cases. mdpi.com Studies on Amaranthus viridis showed that lower concentrations of lithium stimulated plant growth. researchgate.net
Inhibitory Effects at High Concentrations: Conversely, high concentrations of lithium can significantly reduce plant growth. taylorfrancis.com This reduction can manifest as decreased morphological growth and photosynthesis, and the induction of oxidative stress. taylorfrancis.com For instance, in butterhead lettuce, while 2.5 mg/kg of lithium in soil increased fresh root weight, 20 mg/L decreased biomass by 20%, 50 mg/L led to a severe decrease of about 70%, and 100 mg/L completely inhibited growth. mdpi.com Similarly, high concentrations of lithium negatively impacted the roots and leaves of some plant species. mdpi.com In Amaranthus viridis, higher lithium concentrations led to increased biomass, which was associated with higher accumulation of the element in the plant parts. researchgate.net
Lactate as a Carbon Source: The lactate component of lithium lactate can serve as a labile carbon source, which could potentially benefit plant and microbial growth. nih.gov Research on other metal lactates has suggested they can act as biostimulants, supplying both nutrients and stimulating plant growth. nih.gov For example, lactic acid has been shown to enhance tomato seed germination and plant growth. crimsonpublishers.com
The following table summarizes the observed effects of lithium on the growth of various plant species.
| Plant Species | Lithium Concentration | Observed Effect |
| Butterhead lettuce (Lactuca sativa) | 2.5 mg/kg (in soil) | Increased fresh root weight mdpi.com |
| Butterhead lettuce (Lactuca sativa) | 20 mg/L | 20% decrease in biomass mdpi.com |
| Butterhead lettuce (Lactuca sativa) | 50 mg/L | ~70% decrease in biomass mdpi.com |
| Butterhead lettuce (Lactuca sativa) | 100 mg/L | Complete blockage of plant growth mdpi.com |
| Maize (Zea mays) | 5 mg/L | Significant growth mdpi.com |
| Amaranthus viridis | Low concentrations | Stimulated plant growth researchgate.net |
| Amaranthus viridis | High concentrations | Increased biomass and lithium accumulation researchgate.net |
| Salvinia natans | 1-5 mg/L | No statistically significant differences in chlorophyll (B73375) content mdpi.com |
| Tobacco (Nicotiana tabacum) | 30–50 mM | Formation of necrotic spots and leaf curling mdpi.com |
Ecological Impact Assessments
The increasing use of lithium, particularly in batteries, has led to a greater focus on its environmental footprint, from mining to disposal. nmlindia.org Life cycle assessments (LCA) of lithium production from various sources, such as brines and hard rock, highlight environmental impacts related to global warming, land use, and water consumption. colab.wsiiasa.ac.at These assessments emphasize that the environmental impact can vary significantly depending on the extraction method and energy sources used. colab.ws
Ecotoxicity studies on lithium salts have been conducted on various organisms. For instance, the toxicity of lithium has been demonstrated for small crustaceans. researchgate.net In studies on the bacteria Aliivibrio fischeri, the ecotoxicity of mixtures of ionic liquids and lithium salts was evaluated. researchgate.net Furthermore, research on honey bees has examined the toxicity of different lithium salts, with lithium citrate (B86180) showing higher toxicity than lithium lactate in chronic toxicity assays. nih.gov
The following table presents ecotoxicity data for lithium, which is relevant for understanding the potential impact of lithium lactate.
| Organism | Test | Concentration | Result |
| Rainbow trout | LC50 (28, 35 days) | 9.28, 1.4 mg/l (salt) | scbt.com |
| Fathead minnow | LC50 (96 h) | 42 mg/l (salt) | scbt.com |
| Fathead minnow | NOEC | 13 mg/l (salt) | scbt.com |
| Daphnia magna | EC50 (48 h) | 24 mg/l (salt) | scbt.com |
| Daphnia magna | NOEC | 11 mg/l (salt) | scbt.com |
LC50: Lethal concentration for 50% of the test organisms. NOEC: No observed effect concentration. EC50: Effect concentration for 50% of the test organisms.
Future Research Directions and Emerging Opportunities for Lithium Lactate
As scientific and industrial interest in sustainable and high-performance materials grows, lithium lactate (B86563) is emerging as a compound with significant future potential. The following sections explore promising research directions and nascent applications that could define the future of this versatile chemical.
Q & A
Q. What are the critical safety protocols for handling lithium lactate in laboratory settings?
Lithium lactate requires stringent safety measures due to its skin/eye irritancy (H315, H319) and potential respiratory effects (H335) . Researchers must use gloves compliant with EN 374 standards, safety goggles, and avoid inhalation via fume hoods or respirators in high-exposure scenarios . Hygiene practices include washing hands post-handling and preventing contamination of food/water sources .
Q. How do the physical properties of lithium lactate influence its storage and experimental applications?
Lithium lactate is a white, odorless crystalline powder with a melting point >300°C, indicating high thermal stability under standard conditions . Storage requires airtight containers in cool, dry environments, away from oxidizing agents to prevent decomposition into lithium/carbon oxides . Researchers should pre-dry samples for high-temperature experiments to avoid hydration interference .
Q. Which analytical techniques are recommended for assessing lithium lactate purity and concentration?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for verifying purity (>99%) and structural integrity . Titration with standardized acids can quantify lactate ions, while inductively coupled plasma mass spectrometry (ICP-MS) measures lithium content .
Advanced Research Questions
Q. How should researchers design experiments to mitigate risks from lithium lactate’s thermal decomposition?
Above 300°C, lithium lactate decomposes into Li₂O and COₓ, requiring inert atmospheres (e.g., N₂) for high-temperature studies . Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) can track decomposition pathways. Experimental setups must include fume extraction and real-time gas monitoring .
Q. What methodologies resolve contradictions in stability data under varying humidity conditions?
Discrepancies arise from hydration state differences (anhydrous vs. hydrated forms). Researchers should replicate humidity levels using controlled chambers and characterize samples via X-ray diffraction (XRD) pre/post-experiment. Kinetic studies under isothermal conditions can model degradation rates .
Q. How can computational models predict lithium lactate’s solvation and intermolecular interactions?
Density Functional Theory (DFT) and molecular dynamics (MD) simulations elucidate hydrogen-bonding networks and solvation shells. Parameterize forcefields using experimental viscosity and PVT data, as done for ethyl lactate . Validate predictions with Raman spectroscopy or neutron scattering .
Q. What strategies ensure methodological rigor in lithium lactate Life Cycle Assessments (LCAs)?
LCAs must standardize system boundaries (e.g., synthesis, waste disposal) and align energy mix assumptions with regional grids. Sensitivity analyses should address data gaps, such as eco-toxicity of decomposition byproducts . Cross-study comparisons require harmonized allocation methods (mass vs. economic) for co-product impacts .
Q. How can researchers address conflicting toxicological data in cellular vs. organismal studies?
Contradictions may stem from bioavailability differences. In vitro assays (e.g., MTT on HEK293 cells) should use physiologically relevant concentrations (≤10 mM), while in vivo murine models require dose-response profiling over 14–28 days. Cross-validate with histopathology and serum lithium levels .
Q. What experimental parameters optimize lithium lactate synthesis and purification?
Reactive distillation with acidic catalysts (e.g., H₂SO₄) enhances yield by removing water. Monitor reaction kinetics via inline pH probes and optimize reflux ratios (e.g., 2:1) to minimize byproducts. Post-synthesis, recrystallize in ethanol/water mixtures (70:30) for high-purity recovery .
Q. How should researchers analyze lactate ion kinetics in multi-phase systems (e.g., gels or emulsions)?
Use ¹H NMR or ion-selective electrodes to track lactate diffusion. For gels, employ Franz cells to measure release profiles under physiological conditions (37°C, pH 7.4). Model data with Fickian or Higuchi equations, adjusting for matrix porosity and ionic strength effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
